molecular formula C18H19ClO5 B5202557 PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B5202557
M. Wt: 350.8 g/mol
InChI Key: HXBLWKHSQSFLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a butyl and chloro group, and an acetate ester linked to a prop-2-en-1-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, followed by cyclization.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the chromen-2-one derivative with prop-2-en-1-yl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, chroman-2-one derivatives, and various substituted chromen-2-one compounds.

Scientific Research Applications

PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The butyl and chloro substituents enhance its binding affinity and specificity. The acetate ester group facilitates its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Allyl [(2-oxo-2H-chromen-7-yl)oxy]acetate: Similar structure but lacks the butyl and chloro substituents.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a different core structure but shares the prop-2-en-1-yl group.

Uniqueness

PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the combination of its chromen-2-one core with butyl and chloro substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

prop-2-enyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5/c1-3-5-6-12-8-17(20)24-15-10-16(14(19)9-13(12)15)23-11-18(21)22-7-4-2/h4,8-10H,2-3,5-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBLWKHSQSFLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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